molecular formula C14H13NO4 B2821696 (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid CAS No. 924859-44-9

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

Cat. No.: B2821696
CAS No.: 924859-44-9
M. Wt: 259.261
InChI Key: IMKYKJSKOLSICI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group, a methyl group, and a prop-2-enoic acid moiety attached to a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives.

Scientific Research Applications

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core features.

    7-Methoxy-1-methylquinoline: Lacks the prop-2-enoic acid moiety.

    3-(7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid: Similar structure but with a propanoic acid instead of prop-2-enoic acid.

Uniqueness

(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and contributes to its diverse range of applications.

Properties

IUPAC Name

(E)-3-(7-methoxy-1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-15-12-8-11(19-2)5-3-9(12)7-10(14(15)18)4-6-13(16)17/h3-8H,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYKJSKOLSICI-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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